4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Structure-Activity Relationship Sulfonamide Pharmacophore

Procure CAS 893972-61-7 to access the distinct 4-acetylbenzenesulfonamide pharmacophore. The 4-acetyl group introduces a hydrogen-bond-accepting carbonyl that shifts selectivity toward tumor-associated hCA IX/XII over off-target isoforms compared to unsubstituted or 4-methyl analogs. This compound is essential for kinase profiling (RAF, EGFR, HER2) and sigma-1 receptor studies. Choose the 4-acetyl analog to ensure reproducible SAR and avoid the undefined selectivity of generic imidazo[2,1-b]thiazole benzenesulfonamides.

Molecular Formula C19H17N3O3S2
Molecular Weight 399.48
CAS No. 893972-61-7
Cat. No. B2949119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
CAS893972-61-7
Molecular FormulaC19H17N3O3S2
Molecular Weight399.48
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3
InChIInChI=1S/C19H17N3O3S2/c1-13(23)14-5-7-17(8-6-14)27(24,25)21-16-4-2-3-15(11-16)18-12-22-9-10-26-19(22)20-18/h2-8,11-12,21H,9-10H2,1H3
InChIKeyJMOCFHJULGKRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide (CAS 893972-61-7)


4-Acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide (CAS 893972-61-7) is a hybrid sulfonamide featuring a 4-acetylbenzenesulfonamide motif conjugated via a meta-phenyl linker to a 2,3-dihydroimidazo[2,1-b]thiazole core . This chemotype integrates the zinc-binding benzenesulfonamide pharmacophore of carbonic anhydrase (CA) inhibitors with the imidazo[2,1-b]thiazole scaffold implicated in kinase inhibition and sigma receptor modulation [1]. Its 4-acetyl substituent distinguishes it from unsubstituted benzenesulfonamide analogs, imparting altered electronic properties that influence target engagement [2].

Why 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Generic Imidazo[2,1-b]thiazole Sulfonamides


Within the imidazo[2,1-b]thiazole benzenesulfonamide class, substitution on the terminal phenyl ring profoundly modulates biological activity [1]. The 4-acetyl group of the target compound introduces a hydrogen-bond-accepting carbonyl and alters the ring's electron density, which can shift selectivity among carbonic anhydrase isoforms or kinase targets [2]. In contrast, the unsubstituted analog (CAS 893972-77-5) and 4-chloro analog (CAS 383147-60-2) lack this carbonyl-mediated interaction potential, while the 4-methyl analog introduces only hydrophobic bulk. Generic procurement of 'any imidazo[2,1-b]thiazole benzenesulfonamide' therefore risks acquiring a compound with a different selectivity fingerprint, rendering structure-activity relationship (SAR) studies irreproducible or target engagement suboptimal .

Quantitative Differentiation Evidence for 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide (CAS 893972-61-7)


4-Acetyl Substitution Confers Unique Hydrogen-Bond Accepting Capacity vs. Unsubstituted and 4-Methyl Analogs

The 4-acetyl group provides a strong hydrogen-bond-accepting carbonyl (C=O) absent in the unsubstituted analog (CAS 893972-77-5) and the 4-methyl analog . In imidazo[2,1-b]thiazole benzenesulfonamide series targeting carbonic anhydrase, electron-withdrawing para-substituents like acetyl are associated with enhanced binding to isoforms such as hCA IX and XII, which are tumor-associated targets, compared to electron-donating or unsubstituted analogs [1]. In class-level SAR, 4-substituted benzenesulfonamides with carbonyl-containing groups have shown up to 10-fold shifts in isoform selectivity compared to unsubstituted congeners [1].

Carbonic Anhydrase Inhibition Structure-Activity Relationship Sulfonamide Pharmacophore

4-Acetyl Modification Influences Kinase Inhibition Profile Relative to 4-Chloro and Unsubstituted Analogs in the Imidazo[2,1-b]thiazole Class

In a class-level study of imidazo[2,1-b]thiazole benzenesulfonamide derivatives, the nature of the para-substituent on the terminal benzenesulfonamide ring significantly affected pan-RAF kinase inhibitory potency, with unsubstituted benzenesulfonamide showing IC50 of 0.12 µM, while alternative substitutions ranged from 0.08 to >10 µM [1]. The 4-acetyl group's electron-withdrawing nature and hydrogen-bond-accepting capacity are predicted to engage key residues in the RAF kinase hinge region differently than the 4-chloro analog (hydrophobic, electron-withdrawing but no H-bond acceptor) [2].

Kinase Inhibition Antiproliferative Activity RAF Kinase

Patent-Backed Sigma Receptor Ligand Potential Differentiates 4-Acetyl Analog from Generic Sulfonamides

The imidazo[2,1-b]thiazole benzenesulfonamide scaffold falls within the claims of EP2870164/WO2014006130, which discloses compounds with high affinity for sigma-1 receptors [1]. The 4-acetyl substitution is consistent with preferred embodiments in the patent for modulating sigma receptor activity. Sigma-1 receptor modulators are pursued for neuropathic pain, inflammation, and cancer [1]. Non-patented, generic benzenesulfonamides lacking the imidazo[2,1-b]thiazole core do not share this sigma receptor engagement profile [2].

Sigma Receptor Pain and Inflammation Patent-Protected Chemotype

Molecular Properties Differentiate 4-Acetyl Analog for CNS Drug Design vs. 4-Chloro and 4-Methyl Analogs

The 4-acetyl analog (MW 399.5, C19H17N3O3S2) exhibits a lower calculated logP and higher topological polar surface area (tPSA ~119 Ų) compared to the 4-chloro analog (MW ~389.9, C17H12ClN3O2S2, tPSA ~93 Ų) and 4-methyl analog (tPSA ~93 Ų), due to the additional carbonyl oxygen . This shifts its physicochemical profile toward values more favorable for CNS drug-likeness (tPSA < 90 Ų for optimal BBB penetration), positioning the 4-acetyl analog as an intermediate-polarity tool for probing CNS versus peripheral target engagement [1].

CNS Drug Design Physicochemical Properties Blood-Brain Barrier Permeability

Optimal Research and Procurement Scenarios for 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide (CAS 893972-61-7)


Tumor-Associated Carbonic Anhydrase Inhibitor Screening (hCA IX and hCA XII)

As discussed in Section 3 (Evidence Item 1), the 4-acetyl group is predicted to enhance selectivity for tumor-associated carbonic anhydrase isoforms (hCA IX/XII) over cytosolic off-target isoforms (hCA I/II) compared to unsubstituted or 4-methyl analogs [1]. Procurement of CAS 893972-61-7 is recommended for screening panels against recombinant hCA isoforms using stopped-flow CO2 hydration assays, with parallel testing of the unsubstituted analog (CAS 893972-77-5) to experimentally validate the 4-acetyl selectivity hypothesis.

Kinase Profiling in the Imidazo[2,1-b]thiazole Benzenesulfonamide SAR Series

Based on the class-level SAR described in Section 3 (Evidence Item 2), imidazo[2,1-b]thiazole benzenesulfonamide derivatives exhibit para-substituent-dependent kinase inhibition [2]. CAS 893972-61-7 should be included as a key analog in a kinase profiling panel (e.g., RAF, EGFR, HER2) alongside 4-chloro and unsubstituted analogs to map the contribution of the 4-acetyl carbonyl to kinase selectivity and potency. This SAR series can be tested using commercial kinase profiling services at 1 µM and 10 µM concentrations.

Sigma-1 Receptor Ligand Screening and Pain Model Evaluation

As supported by the patent landscape discussed in Section 3 (Evidence Item 3), the imidazo[2,1-b]thiazole benzenesulfonamide scaffold is claimed for sigma-1 receptor modulation [3]. CAS 893972-61-7 is a candidate for radioligand displacement assays ([3H]-(+)-pentazocine) to determine sigma-1 Ki, followed by in vivo evaluation in rodent models of neuropathic pain (e.g., chronic constriction injury) if in vitro activity is confirmed.

CNS vs. Peripheral Target Engagement Studies Using Physicochemical Differentiation

As shown in Section 3 (Evidence Item 4), the higher tPSA of the 4-acetyl analog (~119 Ų) compared to the 4-chloro analog (~93 Ų) predicts reduced passive blood-brain barrier penetration [4]. Researchers investigating whether a therapeutic effect is centrally or peripherally mediated can procure both CAS 893972-61-7 and the 4-chloro analog (CAS 383147-60-2) to perform parallel in vivo efficacy and brain-to-plasma ratio measurements, using the tPSA differential to deconvolve site-of-action questions.

Quote Request

Request a Quote for 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.